1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene
CAS No.:
Cat. No.: VC18815490
Molecular Formula: C10H9ClF4O
Molecular Weight: 256.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClF4O |
|---|---|
| Molecular Weight | 256.62 g/mol |
| IUPAC Name | 1-(3-chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C10H9ClF4O/c11-5-1-2-7-3-4-8(12)6-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
| Standard InChI Key | YMIYBEDBJDWQOG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)OC(F)(F)F)CCCCl |
Introduction
1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene is an organic compound characterized by its complex molecular structure, featuring a chloropropyl group, a fluoro substituent, and a trifluoromethoxy group attached to a benzene ring. This compound is notable for its unique chemical properties and potential applications in various scientific fields.
Key Characteristics:
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Molecular Formula: C10H9ClF4O
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Molecular Weight: 256.62 g/mol
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CAS Number: 1806401-98-8
Synthesis of 1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene
The synthesis of this compound typically involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency.
Synthesis Steps:
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Starting Materials: The synthesis often begins with appropriate benzene derivatives that can be modified to introduce the chloropropyl, fluoro, and trifluoromethoxy groups.
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Reaction Conditions: Conditions such as solvent selection (e.g., dimethylformamide), temperature control, and catalysts are crucial for successful synthesis.
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Purification: Techniques like recrystallization or chromatography are used to purify the final product.
Reactivity Features:
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Electrophilic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-withdrawing effects of the trifluoromethoxy group.
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Nucleophilic Substitution: The chloropropyl group may participate in nucleophilic substitution reactions.
Potential Applications
This compound has potential applications in various fields, including pharmaceuticals and agrochemicals, due to its unique combination of functional groups.
Application Areas:
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Pharmaceuticals: Its structural complexity and reactivity make it a candidate for drug development, particularly in targeting specific biological pathways.
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Agrochemicals: The compound's properties could be leveraged in the development of new pesticides or herbicides.
Comparison with Similar Compounds
1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene can be compared with other compounds that share similar structural features but differ in specific substituents or positions.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethoxy)benzene | C11H9ClF4O | Different position of fluoro substituent |
| 1-(3-Chloropropyl)-3-fluoro-2-(trifluoromethoxy)benzene | C10H9ClF4O | Different position of fluoro substituent |
| 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene | C7H3ClF4 | Lacks chloropropyl group |
Research Findings and Future Directions
While specific biological mechanisms or pathways involving 1-(3-Chloropropyl)-4-fluoro-2-(trifluoromethoxy)benzene may not be well-documented, experimental studies could provide insights into its potential therapeutic uses or environmental interactions. Further research is needed to fully explore its applications and reactivity patterns.
Future Research Directions:
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Biological Activity: Investigate interactions with enzymes or receptors to understand potential therapeutic applications.
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Environmental Impact: Study its behavior as a pollutant or in bioremediation processes.
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